[1-(2-Cyclohexylethyl)triazol-4-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone
Beschreibung
[1-(2-Cyclohexylethyl)triazol-4-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone is a complex organic compound that belongs to the class of triazole derivatives
Eigenschaften
IUPAC Name |
[1-(2-cyclohexylethyl)triazol-4-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N7O/c1-24-10-8-21-19(24)16-25-11-13-26(14-12-25)20(28)18-15-27(23-22-18)9-7-17-5-3-2-4-6-17/h8,10,15,17H,2-7,9,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIUCIRBIIVNBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCN(CC2)C(=O)C3=CN(N=N3)CCC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Cyclohexylethyl)triazol-4-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Triazole Ring:
Attachment of the Cyclohexylethyl Group: The cyclohexylethyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized by reacting piperazine with an appropriate alkylating agent.
Final Coupling: The final step involves coupling the triazole and piperazine derivatives using a suitable coupling reagent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylethyl group.
Reduction: Reduction reactions can occur at the triazole ring or the piperazine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(2-Cyclohexylethyl)triazol-4-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its triazole and piperazine moieties are known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of [1-(2-Cyclohexylethyl)triazol-4-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the piperazine moiety can engage in ionic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(2-Phenylethyl)triazol-4-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone
- [1-(2-Cyclohexylmethyl)triazol-4-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone
Uniqueness
The uniqueness of [1-(2-Cyclohexylethyl)triazol-4-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclohexylethyl group provides steric bulk and hydrophobicity, while the triazole and piperazine rings offer versatile binding interactions.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
